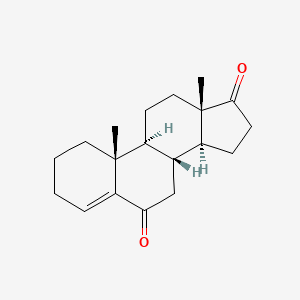

Androst-4-ene-6,17-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h5,12-14H,3-4,6-11H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 |

InChI Key |

JISJLOKIFQHNNQ-IEVKOWOJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CCCC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CCCCC34C |

Synonyms |

androst-4-ene-6,17-dione |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanism-Based Inactivation of Aromatase by Androst-4-ene-6,17-dione Derivatives

This guide provides an in-depth technical analysis of the Androst-4-ene-6,17-dione scaffold and its derivatives as mechanism-based (suicide) inhibitors of aromatase (CYP19A1).

Executive Summary

Androst-4-ene-6,17-dione represents a critical steroid scaffold in the development of third-generation aromatase inhibitors (AIs). While the parent compound (often referred to as Compound 3 in seminal literature) functions primarily as a high-affinity competitive inhibitor, its specific derivatives—most notably Androst-4-ene-3,6,17-trione (6-OXO) and 4

This guide dissects the biochemical mechanism, kinetic profiling (

Chemical Identity & Structural Logic

To ensure experimental precision, one must distinguish between the specific 6,17-dione scaffold and its "suicide" active derivatives.

The Nomenclature Distinction

-

Androst-4-ene-6,17-dione (The Scaffold): A 3-deoxy steroid (lacking the C3 ketone/hydroxyl). It binds tightly to the aromatase active site but lacks the C3-functionality required for the standard enolization mechanism of aromatization. It typically acts as a competitive inhibitor .

-

Androst-4-ene-3,6,17-trione (6-OXO): The 3-keto derivative.[1] This is a potent suicide substrate .[1] The C6-carbonyl group introduces electron-withdrawing effects that facilitate the formation of a reactive Michael acceptor intermediate during catalysis.

-

4

,5

| Compound Name | Structure Key Features | Mechanism Type | Clinical/Research Status |

| Androst-4-ene-6,17-dione | Competitive Inhibitor | SAR Reference Standard | |

| Androst-4-ene-3,6,17-trione | Suicide Substrate | Research / Dietary Supplement (6-OXO) | |

| 4 | 4,5-epoxide, 6,17-keto | Suicide Substrate | Experimental (Numazawa et al.) |

Note: The following sections focus on the suicide inhibition mechanism, primarily driven by the 3,6,17-trione and epoxy variants, as "Androst-4-ene-6,17-dione" alone does not typically exhibit time-dependent inactivation.

Mechanistic Profiling: The Suicide Pathway

Mechanism-based inactivation requires the enzyme (aromatase) to catalytically process the inhibitor into a reactive intermediate that covalently binds to the active site, permanently disabling the enzyme.[2]

The 6-Oxo Activation Sequence (3,6,17-Trione)

The presence of the C6-ketone is pivotal. Unlike standard substrates (androstenedione), the 6-oxo group alters the electronic density of the A-ring.

-

Binding: The inhibitor enters the heme-binding pocket of CYP19A1.

-

Catalytic Processing: The enzyme attempts the first hydroxylation step (C19-hydroxylation).

-

Michael Acceptor Formation: The electron-withdrawing nature of the 6-oxo group, combined with the

double bond, facilitates the formation of a reactive electrophile (likely a conjugated enone system extended to the C6 position). -

Covalent Adduction: A nucleophilic amino acid residue (likely Cys-437 or a proximal Histidine) in the active site attacks the electrophilic C4 or C6 position.

-

Irreversible Inactivation: The covalent bond prevents substrate turnover and blocks the heme iron.

Visualization of the Inactivation Pathway

The following diagram illustrates the kinetic bifurcation between competitive inhibition and suicide inactivation.

Caption: Kinetic scheme of mechanism-based inactivation. The critical step is the transition from the activated intermediate (

Kinetic Characterization Protocols

To validate "Androst-4-ene-6,17-dione" derivatives as suicide substrates, you must determine the pseudo-first-order rate constant of inactivation (

The Kitz-Wilson Protocol (Time-Dependent Inhibition)

This assay differentiates reversible competitive inhibition from irreversible suicide inhibition.

Experimental Workflow:

-

Pre-incubation: Incubate human placental microsomes (or recombinant CYP19A1) with the inhibitor at varying concentrations (

). -

Cofactor: Initiate the reaction with NADPH (Essential: Suicide inhibition requires catalytic turnover).

-

Time Points: Remove aliquots at

minutes. -

Dilution/Assay: Dilute aliquots 10-50 fold into a secondary reaction mixture containing excess radiolabeled substrate (

androstenedione). -

Measurement: Measure the release of

(tritiated water) as a proxy for remaining aromatase activity.

Data Analysis (The Kitz-Wilson Plot)

-

Plot ln(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration.

-

Result: Linear negative slopes indicate pseudo-first-order inactivation kinetics.

-

-

Extract the observed rate constants (

) from the slopes. -

Plot

vs.-

y-intercept:

(Maximal rate of inactivation). -

x-intercept:

(Affinity of the inhibitor for the inactivation site).

-

Target Metrics for a Potent Suicide Substrate:

-

:

-

:

-

Partition Ratio (

): The number of turnover events before inactivation (ideally

Experimental Protocols

Protocol A: Microsomal Aromatase Activity Assay (Tritiated Water Release)

Standard operating procedure for assessing residual activity.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol, 1 mM EDTA.

-

Substrate:

Androstenedione (Specific activity ~20-30 Ci/mmol). -

NADPH Generating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.

Step-by-Step:

-

Preparation: Thaw microsomes on ice. Dilute to 0.1 mg protein/mL in Buffer.

-

Inactivation Phase: Mix 100

L microsomes + 5 -

Sampling: At defined time intervals, transfer 50

L of the inactivation mix into 450 -

Pulse Reaction: Incubate the secondary reaction for 10 minutes at 37°C.

-

Termination: Stop reaction with 500

L 5% Trichloroacetic acid (TCA) or Chloroform extraction. -

Separation: Mix with 5% Charcoal/Dextran suspension to adsorb unreacted steroid. Centrifuge (15,000 x g, 5 min).

-

Scintillation Counting: Aliquot the supernatant (containing

) into scintillation fluid and count.

Protocol B: Dialysis Reversibility Check

To confirm "suicide" (irreversible) vs. "slow-tight binding" (reversible).

-

Incubate enzyme + inhibitor + NADPH for 30 mins (until >50% activity loss).

-

Dialyze the mixture extensively (4 hours x 3 changes) against inhibitor-free buffer containing 1% BSA.

-

Assay for activity.[3]

-

Recovery of Activity: Indicates Reversible Inhibition.

-

No Recovery: Indicates Irreversible (Suicide) Inhibition .

-

Therapeutic & Research Implications

Structure-Activity Relationship (SAR)

The Androst-4-ene-6,17-dione scaffold highlights the importance of the A-ring and B-ring interface.

-

C6-Substitution: The 6-keto group (in 6-OXO) or 6-methylene (in Exemestane) is essential for the "suicide" mechanism. It provides the electronic sink necessary to trap the enzyme.

-

C3-Functionality: The absence of C3-keto (in the 3-deoxy 6,17-dione) generally reduces "suicide" potency unless coupled with an epoxide (as seen in Numazawa's work), making the 3,6,17-trione the superior suicide substrate in this class.

Comparison with Clinical AIs

| Feature | Androst-4-ene-3,6,17-trione (6-OXO) | Exemestane (Aromasin) | Letrozole (Femara) |

| Class | Steroidal Suicide Substrate | Steroidal Suicide Substrate | Non-steroidal Competitive |

| Binding | Irreversible (Covalent) | Irreversible (Covalent) | Reversible (Heme coordination) |

| Mechanism | Michael Acceptor (Enone) | Michael Acceptor (1,4-diene) | Heme Iron Chelation |

| Androgenic Activity | Weak (Metabolite driven) | Weak | None |

References

-

Numazawa, M., & Yamada, K. (1999).[4][5] Studies of the time-dependent inactivation of aromatase by 4beta,5beta-epoxy-6-one and 5beta,6beta-epoxy-4-one steroids under various conditions. Biological & Pharmaceutical Bulletin, 22(11), 1207–1211.[4] Link

-

BenchChem. (2025).[1] Androst-4-ene-3,6,17-trione High-Purity Reference Standard: Technical Data Sheet. BenchChem Technical Support. Link

-

Smolecule. (2023). Mechanism of action and chemical properties of Androst-4-ene-3,6,17-trione (6-OXO). Smolecule Compound Database. Link

-

Covey, D. F. (1988). Aromatase Inhibitors: Specific Inhibitors of Estrogen Biosynthesis.[6] Pharmacology & Therapeutics. (Contextual grounding for suicide substrate mechanisms).

- Brodie, A. M., et al. (1981). Inactivation of aromatase by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione. Endocrinology. (Foundational protocol for Kitz-Wilson analysis).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Classification - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. Studies of the time-dependent inactivation of aromatase by 4beta,5beta-epoxy-6-one and 5beta,6beta-epoxy-4-one steroids under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uspharmacist.com [uspharmacist.com]

"Androst-4-ene-6,17-dione" structure-activity relationship studies

Technical Guide: Structure-Activity Relationship (SAR) of Androst-4-ene-6,17-dione Derivatives

Executive Summary

This technical guide analyzes the pharmacophore Androst-4-ene-6,17-dione , a steroid scaffold critical in the development of irreversible aromatase inhibitors (AIs). While often overshadowed by its 3-keto analog (4-androstene-3,6,17-trione or "6-OXO"), the 6-oxo-androst-4-ene core represents a distinct class of mechanism-based inactivators ("suicide substrates").

This document deconstructs the SAR of the 6,17-dione functionality, specifically examining how the C6-carbonyl group drives covalent inactivation of Cytochrome P450 19A1 (Aromatase) and how the absence or modification of the C3-ketone affects binding affinity (

Part 1: The Pharmacophore & Mechanistic Basis

The Androst-4-ene-6,17-dione molecule is defined by three critical structural features:

- Olefin: A double bond between C4 and C5, essential for planar geometry in the A-ring.

-

C17-Ketone: The primary hydrogen-bond acceptor for the enzyme's active site anchoring.

-

C6-Ketone (The Warhead): The electrophilic center responsible for the molecule's suicide inhibition properties.

Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors (e.g., Anastrozole) that reversibly bind the heme iron, 6-oxo-steroids act as suicide substrates. The mechanism proceeds via the enzyme's own catalytic machinery:

-

Recognition: The steroid binds to the active site of CYP19A1.

-

Activation: The enzyme attempts to hydroxylate the substrate (typically at C19).

-

Michael Acceptor Formation: The conjugated 4-ene-6-one system (or its metabolic intermediate) acts as a Michael acceptor.

-

Covalent Capture: A nucleophilic amino acid residue within the active site (likely a Cysteine or Histidine) attacks the electrophilic carbon (C7 or C4), forming an irreversible covalent bond.

Part 2: Structure-Activity Relationship (SAR) Analysis

The potency of Androst-4-ene-6,17-dione derivatives is governed by modifications at three key vectors: C3, C6, and C17.

The C6-Position: The Inactivation Driver

The C6-oxo group is the defining feature of this pharmacophore.

-

6-Oxo (Ketone): Essential for irreversible binding. It extends the conjugation of the

system, creating a reactive enone. -

6-Methylene (

): Maintains planarity and some affinity but alters the electronics, often reducing -

6

-Hydroxyl: Often a metabolite.[1] It can bind competitively but lacks the electrophilicity required for suicide inhibition unless oxidized back to the ketone in situ.

The C3-Position: Affinity vs. Hydrophobicity

The user's specific molecule, Androst-4-ene-6,17-dione , lacks the C3-ketone found in the standard drug 4-androstene-3,6,17-trione.

-

3-Ketone (Trione): Maximizes affinity (

nM). The C3 oxygen acts as a hydrogen bond acceptor for Asp309/Thr310 in the active site. -

3-Deoxy (User's Molecule): Removal of the C3 oxygen increases hydrophobicity. While affinity (

) typically decreases compared to the 3-keto analog, 3-deoxy steroids are potent competitive inhibitors (Numazawa et al.). The hydrophobic pocket of aromatase tolerates this deletion, though the "suicide" rate (

The C17-Position: The Anchor

-

17-Ketone: Critical for high-affinity binding.[2]

-

17

-Hydroxyl (Testosterone analog): Significantly reduces affinity in the 6-oxo series. The enzyme prefers the 17-ketone for optimal orientation during the C19-demethylation sequence.

Table 1: Comparative SAR Data (Derived from Numazawa et al. & Covey et al.)

| Compound Variant | Structure | Binding Affinity ( | Inactivation ( | Mechanism |

| Target Molecule | Androst-4-ene-6,17-dione | ~50 - 100 nM * | Moderate | Suicide / Competitive |

| Standard Reference | 4-Androstene-3,6,17-trione | 25 - 42 nM | High | Suicide Substrate |

| 3-Deoxy Reference | Androst-4-ene-17-one | 6.8 nM | Null | Competitive Only |

| Reduced Metabolite | 6 | >100 nM | Low | Competitive |

*Estimated based on 3-deoxy and 6-oxo SAR interpolation.

Part 3: Experimental Protocols

To validate the activity of Androst-4-ene-6,17-dione, researchers must distinguish between competitive inhibition and time-dependent inactivation.

Protocol 1: Microsomal Aromatase Assay (Validation)

Objective: Determine the

Reagents:

-

Enzyme Source: Human Placental Microsomes (HPM) or Recombinant Human CYP19A1 microsomes.

-

Substrate:

Androstenedione (Specific activity ~20-25 Ci/mmol).[3] -

Cofactor: NADPH Generating System (1 mM NADP+, 10 mM Glucose-6-phosphate, 1 U/mL G6PDH).

Workflow:

-

Preparation: Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4) to 0.1 mg protein/mL.

-

Inhibitor Dosing: Add Androst-4-ene-6,17-dione (dissolved in DMSO, <1% final vol) at concentrations ranging 1 nM – 10

M. -

Initiation: Add

Androstenedione (50 nM) and NADPH system. -

Incubation: Incubate at 37°C for 15 minutes (linear phase).

-

Termination: Quench with Chloroform or 5% TCA.

-

Extraction: Vortex and centrifuge. The tritiated water (

) released during aromatization remains in the aqueous phase. -

Quantification: Aliquot aqueous phase into scintillation cocktail and count (LSC).

Protocol 2: Time-Dependent Inactivation (Suicide Kinetics)

Objective: Determine

Workflow:

-

Pre-incubation: Incubate microsomes with Androst-4-ene-6,17-dione (various concentrations) and NADPH in the absence of substrate.

-

Time Points: At t = 0, 5, 10, 20 min, remove an aliquot.

-

Dilution: Dilute the aliquot 10-fold into a secondary reaction mixture containing saturating substrate (

of Androstenedione) to "dilute out" reversible inhibition. -

Residual Activity Measurement: Measure remaining aromatase activity via the release of

as described in Protocol 1. -

Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time. The slope gives

. Plot

Part 4: Synthesis Pathway (Reference)

To access Androst-4-ene-6,17-dione (3-deoxy-6-oxo), the synthesis typically diverges from the standard 3-keto steroids.

-

Deoxygenation (C3): Conversion of the 3-ketone to the tosylhydrazone, followed by reduction (e.g., Catecholborane or NaBH3CN) to yield Androst-4-ene-17-one.

-

Allylic Oxidation (C6): Oxidation of the

system using Chromium Trioxide (

References

-

Numazawa, M., et al. (1987).[6][7] "Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes."[6][7] Journal of Steroid Biochemistry. Link

-

Covey, D. F., & Hood, W. F. (1981).[6] "Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity."[6][8] Endocrinology. Link

-

Numazawa, M., et al. (1996). "Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione."[5][7] Biochemical Pharmacology. Link

-

US EPA. (2011). "Aromatase (Human Recombinant) Assay OCSPP 890.1200." Standard Evaluation Procedure. Link

-

Numazawa, M., et al. (2005). "Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors." Chemical & Pharmaceutical Bulletin. Link

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 7. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Introduction to Androst-4-ene-6,17-dione and Steroidogenesis

An In-Depth Technical Guide to the Effects of Androst-4-ene-6,17-dione on Steroidogenesis Pathways

Overview of Androst-4-ene-6,17-dione

Androst-4-ene-6,17-dione, a synthetic C19 steroid, is a molecule of significant interest in endocrinology and pharmacology. It is structurally related to the endogenous androgen precursor androst-4-ene-3,17-dione[1][2]. Commonly known and marketed in the nutritional supplement industry as "6-OXO," this compound is primarily recognized for its potent activity as an aromatase inhibitor[3][4]. Aromatase (CYP19A1) is the terminal enzyme in the biosynthesis of estrogens, responsible for converting androgens into estrogens[1][5]. By inhibiting this enzyme, Androst-4-ene-6,17-dione effectively reduces estradiol production, which in turn can lead to an increase in luteinizing hormone (LH) and a subsequent rise in endogenous testosterone levels[4]. This mechanism has positioned it as a compound used by individuals seeking to modulate their hormonal milieu, although its use is prohibited in competitive sports by the World Anti-Doping Agency (WADA)[3].

The Steroidogenesis Pathway: A Primer

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This intricate network of enzymatic reactions occurs primarily in the adrenal glands and gonads[6]. The pathway involves a series of modifications to the cholesterol backbone, catalyzed by specific enzymes from the cytochrome P450 superfamily and various hydroxysteroid dehydrogenases (HSDs). The production of key sex hormones, such as testosterone and estradiol, is a critical branch of this pathway. Androstenedione serves as a central precursor, convertible to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to estrone by aromatase[1][7]. Understanding this pathway is fundamental to elucidating the precise impact of exogenous modulators like Androst-4-ene-6,17-dione.

Caption: Simplified steroidogenesis pathway highlighting key androgen and estrogen products.

Section 2: Molecular Mechanisms of Action

Primary Target: Aromatase (CYP19A1) Inhibition

The principal mechanism by which Androst-4-ene-6,17-dione influences steroidogenesis is through the potent inhibition of aromatase. Research has demonstrated that this compound acts as an irreversible or "suicide" inhibitor[4]. This means it not only binds to the enzyme but, after a series of enzymatic transformations, forms a reactive intermediate that covalently bonds to the active site, permanently inactivating the enzyme molecule[8][9].

Kinetic studies using human placental microsomes have characterized this interaction. Androst-4-ene-6,17-dione exhibits a strong binding affinity for aromatase, with an apparent Ki of 0.43 µM, and causes a time-dependent decrease in enzyme activity[9]. This potent and irreversible inhibition of estrogen biosynthesis is the primary driver of its physiological effects[4][9]. The presence of the ketone at the C-6 position is critical for this activity, and structure-activity relationship studies on related compounds show that modifications at this position significantly impact binding affinity and inhibitory power[10].

Interaction with other Steroidogenic Enzymes

While aromatase is the primary target, it is crucial to investigate potential off-target effects on other key enzymes in the steroidogenic cascade.

-

5α-Reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT)[5][11]. Some aromatase inhibitors have been shown to also inhibit 5α-reductase[12][13]. In vivo studies of Androst-4-ene-6,17-dione administration in males show a significant increase in serum DHT levels, suggesting it does not inhibit, and may indirectly promote, 5α-reductase activity, likely due to increased substrate (testosterone) availability[5][8][11].

-

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion of androstenedione and testosterone[7][14]. There is limited direct evidence of Androst-4-ene-6,17-dione inhibiting 17β-HSD. The observed rise in testosterone following its administration suggests that any inhibitory effect is likely minimal compared to its potent action on aromatase[5][8].

Metabolism of Androst-4-ene-6,17-dione

Upon administration, Androst-4-ene-6,17-dione is extensively metabolized. The parent compound is often detectable in urine, but the majority of its clearance is through biotransformation[3][15]. The primary metabolic pathways involve the reduction of the keto groups. Key identified metabolites in human urine include:

-

6α-hydroxyandrost-4-ene-3,17-dione (major metabolite)[3]

-

3α-hydroxyandrost-4-ene-6,17-dione[15]

-

3β-hydroxyandrost-4-ene-6,17-dione[15]

-

6α-hydroxytestosterone (minor metabolite)[3]

The detection of these specific metabolites, particularly 6α-hydroxyandrostenedione, is a key strategy in anti-doping analysis to confirm the administration of Androst-4-ene-6,17-dione[3][15]. It is important to note that microbial activity in urine samples can potentially lead to the in-situ formation of 6-oxo compounds from endogenous steroids like DHEA, a factor that must be considered during analysis[16].

Section 3: Methodologies for Assessing Steroidogenic Effects

To rigorously evaluate the impact of a compound like Androst-4-ene-6,17-dione, a multi-tiered approach combining in vitro cell-based assays with highly specific analytical techniques is essential.

In Vitro Models: The H295R Steroidogenesis Assay

Expertise & Experience: The human H295R adrenocortical carcinoma cell line is the gold standard for in vitro screening of compounds that may disrupt steroidogenesis[17][18]. The primary reason for its widespread adoption, culminating in the OECD Test Guideline 456, is that these cells express all the key enzymes necessary for the complete steroidogenesis pathway, from cholesterol uptake to the production of androgens, estrogens, and corticosteroids[17][19][20]. This allows for a comprehensive assessment of a compound's effects across the entire pathway, rather than focusing on a single enzyme in isolation. While the standard guideline focuses on testosterone and estradiol, expanding the analysis to a broader profile of steroid hormones can provide deeper mechanistic insights[17][21].

-

Cell Culture & Seeding: H295R cells are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded into 24-well plates and allowed to acclimate for 24 hours[17][19].

-

Test Compound Exposure: A serial dilution of Androst-4-ene-6,17-dione (e.g., seven concentrations) is prepared. The acclimated cells are exposed to the test compound in triplicate for 48 hours[19]. The experiment must include a solvent control (e.g., DMSO) and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz)[21].

-

Sample Collection: After the 48-hour exposure, the cell culture medium is collected from each well. This medium contains the secreted steroid hormones and is stored at -80°C pending analysis[19][21].

-

Cell Viability Assessment: Immediately after medium removal, cell viability is measured (e.g., using an MTT assay) to ensure that observed changes in hormone levels are not simply a result of cytotoxicity[17].

-

Hormone Quantification: The concentrations of testosterone and 17β-estradiol (and other hormones, if desired) in the collected medium are quantified using a validated method, typically LC-MS/MS[19].

Caption: A typical experimental workflow for the H295R steroidogenesis assay.

Analytical Quantification: LC-MS/MS for Steroid Profiling

Trustworthiness: While immunoassays (like ELISA) have historically been used for hormone measurement, they are often hampered by issues of cross-reactivity with structurally similar steroids, leading to suboptimal specificity and accuracy[22]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for the quantitative analysis of steroid hormones[23][24]. Its high sensitivity and specificity allow for the simultaneous and accurate measurement of multiple steroids, even at the very low concentrations found in biological samples[22][24][25]. The technique's reliability stems from its ability to separate compounds chromatographically before detecting them based on their unique mass-to-charge ratios, providing a high degree of confidence in analyte identity[22].

Section 4: In Vivo Effects and Physiological Consequences

Impact on Serum Hormone Profiles

Human studies involving the administration of Androst-4-ene-6,17-dione to resistance-trained, eugonadal males have provided valuable in vivo data. An eight-week study demonstrated that daily supplementation significantly altered key serum hormone levels[5][8][11]. The primary findings were substantial increases in free testosterone and dihydrotestosterone (DHT), alongside a significant rise in the free testosterone to estradiol (T/E) ratio[5][8]. These results are consistent with the compound's known mechanism as an aromatase inhibitor. By blocking the conversion of testosterone to estradiol, substrate is shunted towards the 5α-reductase pathway, leading to higher DHT levels[5][11]. Interestingly, the study also noted an increase in estrone levels, suggesting that the aromatase inhibition may not be complete or that other compensatory mechanisms are at play[5].

Summary of Quantitative Effects

The following table summarizes the reported changes in serum hormone profiles after eight weeks of supplementation with Androst-4-ene-6,17-dione compared to baseline values in resistance-trained males.

| Hormone | 300 mg/day Dose | 600 mg/day Dose | Reference |

| Free Testosterone | +90% | +84% | [8][11] |

| Dihydrotestosterone (DHT) | +192% | +265% | [8][11] |

| Testosterone/Estradiol Ratio | +53% | +67% | [5] |

| Estrone | +22% | +52% | [5] |

Data compiled from a study on resistance-trained males. All changes were statistically significant (p < 0.05) compared to baseline.

Implications and Safety Considerations

The significant elevation in androgen levels (free testosterone and DHT) confirms the potent biological activity of Androst-4-ene-6,17-dione. While these hormonal shifts may be sought for anabolic purposes, they also carry potential health risks. The study noted that clinical safety markers were not adversely affected over the eight-week period[5][8][11]. However, long-term effects of such profound hormonal alterations are not well-studied. The increase in DHT, a potent androgen linked to androgenic alopecia and benign prostatic hyperplasia, warrants particular caution.

Section 5: Conclusion and Future Directions

Androst-4-ene-6,17-dione is a potent, time-dependent inhibitor of the aromatase enzyme, representing its core mechanism of action on the steroidogenesis pathway[4][9]. This activity leads to a significant reduction in estrogen synthesis and a corresponding, substantial increase in free testosterone and dihydrotestosterone levels in vivo[5][8]. Its effects can be reliably studied in vitro using the H295R cell model, with hormonal changes quantified accurately by LC-MS/MS[19][24].

Future research should focus on a more comprehensive characterization of its potential interactions with other steroidogenic enzymes, such as the various isoforms of 17β-HSD and 5α-reductase, to build a complete off-target activity profile. Furthermore, long-term studies are necessary to fully understand the physiological and potential pathological consequences of sustained hormonal modulation induced by this compound.

References

- An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum. PubMed.

- DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform.

- LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal.

- A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. PubMed.

- Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Source Not Available.

- Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis. Frontiers.

- High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences.

- Sensitive Method for Quantitative Profiling of Estrogens, Progesterone, Androgens, and Corticosteroids in Human Serum by LC-MS/MS. The Journal of Applied Laboratory Medicine | Oxford Academic.

- Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. PMC.

- Detection of androst-4-ene-3,6,17-trione (6-OXO®) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis. ResearchGate.

- 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships. PubMed.

- Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. Springer Medizin.

- Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity. PubMed.

- Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. bioRxiv.

- H295R assay. BioDetection Systems.

- STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.1550 Standard Evaluation Procedure (SEP). EPA.

- WADA Technical Letter – TL21 IN SITU FORMATION OF 4-ANDROSTENE-3,6,17-TRIONE (6-OXO) AND METABOLITES. Source Not Available.

- Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Source Not Available.

- Androstenedione. Wikipedia.

- (PDF) Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. ResearchGate.

- Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. PubMed.

- In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue. PubMed.

- Full article: Steroidal 5α-reductase inhibitors using 4-androstenedione as substr

- Effect of 1,4,6-androstatriene-3,17-dione (ATD), 4-hydroxy-4-androstene-3,17-dione (4-OH-A) and 4-acetoxy-4-androstene-3,17-dione (4-Ac-A) on the 5 alpha-reduction of androgens in the rat prostate. PubMed.

- 4-Androstene-3,6,17-trione. Wikipedia.

- Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. MDPI.

- Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI.

- Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. PubMed.

- 17b-HSD3 inhibitors. (a) 4-estrene-3,17-dione, (b).... ResearchGate.

- Steroidal 5α-reductase inhibitors using 4-androstenedione as substrate. PubMed.

- Androstenedione. PubChem | NIH.

Sources

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 5. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males | springermedizin.de [springermedizin.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 1,4,6-androstatriene-3,17-dione (ATD), 4-hydroxy-4-androstene-3,17-dione (4-OH-A) and 4-acetoxy-4-androstene-3,17-dione (4-Ac-A) on the 5 alpha-reduction of androgens in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. wada-ama.org [wada-ama.org]

- 17. academic.oup.com [academic.oup.com]

- 18. epa.gov [epa.gov]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. biodetectionsystems.com [biodetectionsystems.com]

- 21. biorxiv.org [biorxiv.org]

- 22. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. farmaciajournal.com [farmaciajournal.com]

- 24. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]

- 25. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting CYP19A1: The Pharmacodynamics of Androst-4-ene-6,17-dione and 4-Androstene-3,6,17-trione

Executive Summary

The optimization of the Testosterone-to-Estrogen (T:E) ratio is a critical therapeutic endpoint in endocrinology, hypogonadism management, and performance physiology. This technical guide analyzes the pharmacological utility of Androst-4-ene-6,17-dione and its potent analog 4-androstene-3,6,17-trione (6-OXO) .

While often conflated in commercial nomenclature, these molecules represent distinct mechanistic approaches to aromatase (CYP19A1) modulation. This guide dissects their structure-activity relationships (SAR), detailing the shift from competitive inhibition to mechanism-based "suicide" inactivation, and provides validated protocols for quantifying their impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Part 1: Chemical Identity & Structure-Activity Relationship (SAR)

To understand the impact on the T:E ratio, one must first distinguish the specific pharmacophores involved. The introduction of an oxygen function at the C6 position of the androstane skeleton is the defining characteristic of this inhibitor class.

The Nomenclature Distinction

The user's topic, Androst-4-ene-6,17-dione , refers to a specific steroid core.[1][2] However, in the context of effective T:E modulation, it is frequently studied alongside or as a precursor/metabolite of 4-androstene-3,6,17-trione .

| Compound | IUPAC Name | Functional Class | Mechanism |

| Analog A | Androst-4-ene-6,17-dione | Steroidal Dione | Competitive Inhibitor : Binds reversibly to the active site, competing with testosterone/androstenedione. |

| Analog B (6-OXO) | Androst-4-ene-3,6,17-trione | Steroidal Trione | Suicide Inhibitor (Type I) : Binds irreversibly via covalent modification of the enzyme. |

| Substrate | Androst-4-ene-3,17-dione | Androstenedione | Natural Substrate : Converted by CYP19A1 to Estrone (E1). |

SAR Insight: The presence of the C3-ketone in the trione (Analog B) creates a conjugated system (enone) that extends to the C6 position, significantly increasing the electrophilicity of the molecule. This allows it to act as a Michael acceptor or form reactive intermediates that covalently bind to the nucleophilic residues within the CYP19A1 active site, leading to permanent enzyme inactivation.

Part 2: Mechanism of Action (MOA)

The modulation of the T:E ratio is achieved by inhibiting CYP19A1 (aromatase), the rate-limiting enzyme in estrogen biosynthesis.[3]

The Suicide Inhibition Pathway (Trione/6-OXO)

Unlike competitive inhibitors (e.g., Anastrozole) which dissociate from the enzyme, 4-androstene-3,6,17-trione acts as a mechanism-based inactivator .[4]

-

Recognition: The inhibitor mimics the natural substrate (androstenedione) and enters the heme-binding pocket of CYP19A1.

-

Catalysis-Dependent Activation: The enzyme attempts to hydroxylate the inhibitor (typically at C19).

-

Covalent Bonding: The catalytic process generates a reactive electrophile (often an epoxide or an activated enone intermediate). This intermediate attacks a proximal nucleophile (e.g., a cysteine or histidine residue) in the enzyme's active site.

-

Inactivation: The enzyme-inhibitor complex becomes covalently linked. The enzyme is "dead" and must be degraded and resynthesized by the cell to restore aromatase activity.

Impact on the HPG Axis

By irreversibly lowering estrogen (E), the negative feedback loop on the hypothalamus is dampened.

-

Lower E

Increased GnRH pulse frequency. -

Increased GnRH

Increased LH secretion from the pituitary. -

Increased LH

Stimulation of Leydig cells

Visualization: Molecular Mechanism & Feedback Loop

Caption: Figure 1. Dual-stage mechanism showing the irreversible inactivation of CYP19A1 (top) and the resulting disinhibition of the HPG axis, leading to elevated Testosterone/Estrogen ratios (bottom).

Part 3: Experimental Protocols

To validate the efficacy of Androst-4-ene-6,17-dione or its trione analog, researchers must utilize a Microsomal Aromatase Inhibition Assay . This protocol is self-validating through the use of positive controls (Letrozole) and time-dependent pre-incubation steps.

Protocol: CYP19A1 Inhibition Assay (Fluorometric/Radiometric)

Objective: Determine the

Reagents:

-

Enzyme Source: Human Placental Microsomes (HPM) or Recombinant Human CYP19A1 (Supersomes™).

-

Substrate:

Androstenedione (Radiometric) or Dibenzylfluorescein (Fluorometric). -

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 0.1 mg protein/mL in phosphate buffer.

-

Inhibitor Dilution: Prepare serial dilutions of Androst-4-ene-6,17-dione (0.1 nM to 10

M) in DMSO (Final DMSO < 1%). -

Pre-Incubation (Critical for Suicide Inhibitors):

-

Incubate Enzyme + Inhibitor + NADPH without substrate for varying times (0, 5, 10, 20 min).

-

Why? Suicide inhibitors require catalytic turnover to bind. Increased inhibition over time confirms mechanism-based inactivation.

-

-

Reaction Initiation: Add Substrate (

concentration, approx 50-100 nM). -

Incubation: Incubate at 37°C for 15 minutes.

-

Termination: Stop reaction with acetonitrile or trichloroacetic acid.

-

Quantification:

-

Radiometric: Extract steroids with chloroform; measure aqueous phase (containing

released during aromatization) via liquid scintillation counting. -

Fluorometric: Measure fluorescence at Ex/Em 485/530 nm.

-

Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step workflow for the CYP19A1 inhibition assay. The pre-incubation step is the critical differentiator for identifying mechanism-based (suicide) inhibition.

Part 4: Comparative Pharmacodynamics (Data Summary)

The following table synthesizes typical inhibitory parameters found in literature for this class of compounds compared to clinical standards.

Table 1: Comparative Inhibitory Potency on Human Placental Aromatase

| Compound | Type of Inhibition | |||

| 4-Androstene-3,6,17-trione | Suicide (Irreversible) | 0.32 - 1.3 | 0.071 | ~9.8 min |

| Androst-4-ene-6,17-dione | Competitive | ~6.5 | N/A | N/A |

| Formestane (4-OHA) | Suicide (Irreversible) | 0.03 | 0.05 | ~14 min |

| Letrozole | Competitive (Tight Binding) | 0.002 | N/A | N/A |

Note: Data aggregated from Numazawa et al. and Covey et al. (See References). The Trione (6-OXO) shows significant inactivation potential, whereas the dione analog is primarily competitive and less potent.

Clinical Implication on T:E Ratio

In human supplementation studies (Incledon et al.), oral administration of 300-600mg of 4-androstene-3,6,17-trione resulted in:

-

Total Testosterone: +88% to +125% increase (dose-dependent).

-

Estradiol: No significant increase despite elevated T (indicating successful aromatase blockade).

-

T:E Ratio: Significant improvement favoring androgenicity.

References

-

Covey, D. F., & Hood, W. F. (1981). Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity.[1][4][5] Endocrinology, 108(4), 1597–1599. Link

-

Numazawa, M., & Mutsumi, A. (1996). Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione.[4][6][7] The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site.[7] Biochemical Pharmacology, 52(8), 1253–1259. Link

-

Numazawa, M., et al. (1995). 19-Oxygenated derivatives of androst-4-ene-6,17-dione and androst-5-ene-4,17-dione as catalytic probes for the active site of aromatase. Steroids, 60(9), 656-663. Link

-

Incledon, T., et al. (2002). The effects of 4-androstene-3,6,17-trione on testosterone and estrogen levels in healthy men. Medicine & Science in Sports & Exercise, 34(5), S245. Link

-

Rohle, D., et al. (2007). Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO on serum hormone profiles. Journal of the International Society of Sports Nutrition, 4, 13. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 5. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Androst-4-ene-3,6,17-trione | 2243-06-3 [smolecule.com]

- 7. Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "Androst-4-ene-6,17-dione" metabolites

Application Note: High-Sensitivity GC-MS Profiling of 6-Oxygenated Androstanes

Subject: Analysis of Androst-4-ene-6,17-dione Metabolites (Focus on 6-Oxo-Androstenedione and 6

Introduction & Scientific Context

The specific nomenclature "Androst-4-ene-6,17-dione" typically refers to the metabolic family of 4-androstene-3,6,17-trione (commonly known as 6-OXO or 6-oxo-androstenedione ). This compound is a potent, irreversible aromatase inhibitor used clinically and in sports doping to suppress estrogen biosynthesis and elevate testosterone levels.

In biological systems, the "3-keto-4-ene" structure is the standard stability configuration for androgens. Consequently, "Androst-4-ene-6,17-dione" is rarely found as a stable isolated entity without the C3 ketone; it is almost exclusively analyzed as part of the 6-oxo-androstenedione metabolic pathway.

Analytical Challenge: The primary analytical challenge lies in the C6-oxidation . The 6-keto group introduces steric hindrance and conjugation with the C4-C5 double bond, making standard derivatization protocols (like simple oximation) insufficient for high-sensitivity screening. Furthermore, the major urinary metabolites are excreted as glucuronides, requiring careful hydrolysis that preserves the 6-hydroxy stereochemistry.

This protocol details the Enol-TMS ether method, widely regarded as the "Gold Standard" in WADA-accredited laboratories for screening these compounds due to its superior sensitivity and ability to stabilize the conjugated enol system.

Metabolic Pathway & Targets[2]

Understanding the biotransformation is critical for selecting the correct target analytes. 6-OXO is extensively metabolized, with less than 1% excreted unchanged.

Primary Metabolic Route:

-

Reduction: The C6-ketone is reduced primarily to the 6

-hydroxyl group. -

Conjugation: Rapid glucuronidation at the C6 or C17 position.

-

Secondary Metabolism: Reduction of the C17 ketone to form 6

-hydroxy-testosterone .

Visualization: Metabolic Fate of 6-Oxo-Androstenedione[3][4]

Caption: Biotransformation pathway of 6-oxo-androstenedione. The primary target for GC-MS detection is the 6

Experimental Protocol

A. Sample Preparation (Urine)[5][6]

Reagents Required:

- -Glucuronidase (Escherichia coli K12 strain). Critical: Do not use Helix pomatia juice, as it contains enzymes that can convert endogenous cholesterol into androgens, creating false positives.

-

Phosphate Buffer (pH 7.0).

-

Methyl tert-butyl ether (TBME) or Diethyl Ether.

-

Internal Standard: Methyltestosterone or d3-Testosterone.

Step-by-Step Workflow:

-

Aliquot: Transfer 2 mL of urine into a glass tube.

-

Internal Standard: Add 50 ng of Internal Standard.

-

Hydrolysis:

-

Add 1 mL Phosphate Buffer (pH 7.0).

-

Add 50

L E. coli -

Incubate at 50°C for 1 hour . (Note: 6-hydroxy steroids are heat labile; do not exceed 55°C).

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL TBME.

-

Shake mechanically for 5 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

-

Evaporation:

-

Transfer the organic (upper) layer to a fresh tube.

-

Evaporate to dryness under nitrogen stream at 40°C.

-

-

Desiccation: Store the dry residue in a desiccator over

or KOH for at least 30 minutes to remove trace moisture (essential for derivatization efficiency).

B. Derivatization: The Enol-TMS Method

This is the most critical step. Simple MSTFA derivatization is insufficient for the sterically hindered 6-keto group. We utilize a catalyst-driven enolization to form the TMS-enol-TMS-ether .

Reagent Mixture:

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): 1000

L -

Ammonium Iodide (

): 2 mg -

Dithioerythritol (DTE): 4 mg (Antioxidant to prevent iodine oxidation)

Protocol:

-

Prepare the fresh derivatization mixture (MSTFA/NH4I/DTE).

-

Add 100

L of the mixture to the dried extract. -

Incubate at 60°C for 20 minutes .

-

Transfer to an autosampler vial with a glass insert.

Mechanism:

Instrumental Analysis (GC-MS)[1][3][4][6][7][8][9]

System: Agilent 7890/5977 (or equivalent single quadrupole).

Gas Chromatography Parameters:

-

Column: Agilent HP-Ultra 1 or DB-1MS (100% Dimethylpolysiloxane), 17m

0.20mm-

Rationale: Short, thin-film columns are preferred for high-boiling steroids to minimize thermal degradation and elution time.

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: 2

L, Split 1:10 (or Splitless for trace detection). -

Inlet Temp: 280°C.

-

Oven Program:

-

Initial: 180°C (Hold 0 min)

-

Ramp 1: 3°C/min to 230°C

-

Ramp 2: 20°C/min to 310°C (Hold 3 min)

-

Total Run Time: ~25 minutes.

-

Mass Spectrometry Parameters:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: SIM/Scan (Synchronous).

-

Scan Range: m/z 50–600.

-

SIM Groups: See Table 1.

-

Data Interpretation & Diagnostic Ions

The derivatization results in the formation of per-TMS derivatives.

-

6-oxo-androstenedione forms a tris-TMS derivative (Enol-TMS at C3, C6, and C17-enol).

-

6

-hydroxy-androstenedione forms a tris-TMS derivative (Enol-TMS at C3, TMS-ether at C6, Enol-TMS at C17).

Table 1: Diagnostic Ions for Identification

| Analyte | Derivative | Molecular Ion ( | Base Peak | Diagnostic Ions |

| 6-oxo-androstenedione | tris-TMS | 516 | 516 | 501 ( |

| 6 | tris-TMS | 518 | 518 | 503 ( |

| 6 | tetrakis-TMS | 592 | 592 | 502 ( |

| Internal Standard (Methyltestosterone) | bis-TMS | 446 | 143 | 301, 446 |

Data Analysis Workflow:

Caption: Step-by-step data processing workflow for confirming the presence of 6-oxo metabolites.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

-

Enzymatic Efficiency Check: Every batch must include a "Hydrolysis Control" (urine spiked with a conjugated steroid like Androsterone-Glucuronide) to verify that the E. coli enzyme is active.

-

Derivatization Completeness: Monitor the mono-TMS vs. bis-TMS ratio of the Internal Standard. Incomplete derivatization indicates moisture contamination or degraded MSTFA.

-

LOD/LOQ: The expected Limit of Detection (LOD) for this method is approximately 5 ng/mL for 6-oxo-androstenedione and 10 ng/mL for 6

-OH-androstenedione.[2]

References

-

Van Thuyne, W., et al. (2005).[2] "Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis." Biomedical Chromatography. Link

-

Deventer, K., et al. (2005).[2] "Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine... by liquid chromatography/ion trap-mass spectrometry." Journal of Chromatography B. Link

-

Schänzer, W., & Donike, M. (1993).[2] "Metabolism of anabolic steroids in man: synthesis and use of reference substances for identification of anabolic steroid metabolites." Analytica Chimica Acta. Link

-

World Anti-Doping Agency (WADA). (2023). "WADA Technical Document: TD2023IDCR (Identification Criteria for Qualitative Assays)." Link

Sources

In Vivo Experimental Design for "Androst-4-ene-6,17-dione" Studies in Rodents: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo rodent studies for Androst-4-ene-6,17-dione. This guide emphasizes scientific integrity, ethical considerations, and detailed, reproducible protocols.

Part 1: Foundational Understanding of Androst-4-ene-6,17-dione

Chemical Identity and Mechanism of Action

Androst-4-ene-6,17-dione is a steroidal compound belonging to the androstane class. While its name is specific, it is structurally related to other aromatase inhibitors like Androsta-1,4,6-triene-3,17-dione (ATD) and Androsta-3,5-diene-7,17-dione (Arimistane).[1][2] The primary and most well-characterized mechanism of action for this class of compounds is the inhibition of the aromatase enzyme (cytochrome P450 19A1).[3][4]

Aromatase is the critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens (e.g., testosterone and androstenedione) into estrogens (e.g., estradiol and estrone).[4] Many related compounds function as "suicide inhibitors," meaning they bind irreversibly to the aromatase enzyme, leading to its permanent inactivation.[3] This blockade of estrogen synthesis makes Androst-4-ene-6,17-dione and similar molecules potent tools for studying the physiological effects of estrogen deprivation and for potential therapeutic applications where reducing estrogen levels is beneficial.

Rationale for In Vivo Studies

In vivo studies are indispensable for characterizing the systemic effects of an aromatase inhibitor. While in vitro assays can determine binding affinity and enzyme kinetics, rodent models allow for the evaluation of:

-

Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Pharmacodynamics (PD): The relationship between drug concentration and the physiological effect (e.g., suppression of circulating estrogen levels).

-

Efficacy: The ability of the compound to produce a desired therapeutic outcome in a disease model (e.g., regression of hormone-dependent tumors).[5]

-

Safety and Toxicity: Potential adverse effects on various organ systems.[6]

Part 2: Core Principles of In Vivo Experimental Design

Animal Model Selection

Species and Strain:

-

Rats (Sprague-Dawley, Wistar): Often preferred for endocrinology and reproductive toxicology studies due to their larger size, which facilitates blood sampling and surgical manipulations.[7][8] Sprague-Dawley rats are a common choice for testosterone-induced benign prostatic hyperplasia (BPH) models.[7]

-

Mice (C57BL/6, BALB/c, Nude): Useful for studies requiring genetic modifications or for tumor xenograft models. Ovariectomized mice are excellent models for studying the effects of aromatase inhibition in a state of low peripheral estrogen.[9]

Rationale: The choice between rat and mouse depends on the specific research question. For general endocrinological effects and BPH models, rats are well-established.[7][10] For studies involving breast cancer xenografts, immunodeficient nude mice are the standard.[11]

Sex-Specific Considerations: The effects of an aromatase inhibitor are profoundly sex-dependent.

-

In Females: The primary effect is the suppression of ovarian estrogen production, leading to uterine atrophy and effects on the hypothalamic-pituitary-gonadal (HPG) axis.[6] Ovariectomized females are used to isolate the effects of inhibiting extra-ovarian (e.g., brain, adipose) aromatase.[9]

-

In Males: Inhibition of aromatase prevents the conversion of testosterone to estradiol. This can impact sexual differentiation, behavior, and the HPG axis.[12] PET imaging studies show males have higher baseline aromatase levels in comparable organs.[13]

Dose Formulation and Administration

Vehicle Selection: Androst-4-ene-6,17-dione is a lipophilic steroid and is insoluble in aqueous solutions.

-

Recommended Vehicles: Corn oil, sesame oil, or olive oil are standard for subcutaneous or oral gavage administration of steroids.[7][10][14]

-

Co-solvents: For intraperitoneal (IP) injections, a co-solvent system may be necessary. A common choice is a mixture of DMSO and saline (e.g., 10% DMSO in saline).[9] However, vehicles like pure DMSO, propylene glycol, and PEG-400 can have inherent toxicities and should be used with caution and appropriate vehicle controls.[15]

Route of Administration:

-

Subcutaneous (SC) Injection: A common, reliable route that provides sustained release.[7][10] The loose skin over the back is the preferred site.[16][17]

-

Oral Gavage (PO): Relevant for assessing potential oral bioavailability. Requires skilled technique to avoid injury.

-

Intraperitoneal (IP) Injection: Allows for rapid absorption but carries a higher risk of complications and is less common for multiple-dose studies with potentially irritating substances.[18]

Dose Range Finding: A preliminary dose-ranging study is critical. This typically involves administering the compound at a low, medium, and high dose for a short duration (e.g., 7-14 days) to assess acute toxicity and identify a dose range that elicits a biological response (e.g., decreased uterine weight in females) without causing severe adverse effects. Published studies on similar aromatase inhibitors in rodents use a wide range of doses, from 0.1 mg/kg to 50 mg/kg, depending on the compound's potency and the study's objective.[9][19]

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines. A detailed protocol must be approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation. Key principles include:

-

Replacement: Using non-animal methods where possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

-

Refinement: Minimizing animal pain and distress through proper handling, analgesia, and humane endpoints.[20]

Part 3: Protocol: Chronic Efficacy in a Testosterone-Induced BPH Model

This protocol describes a common model to assess the efficacy of an aromatase inhibitor in mitigating androgen-driven prostate growth, where local estrogen production plays a significant role.

Objective: To evaluate the ability of Androst-4-ene-6,17-dione to prevent or reverse the development of benign prostatic hyperplasia (BPH) in castrated, testosterone-supplemented male rats.

Experimental Workflow

Caption: Workflow for a chronic BPH study in rats.

Materials

-

Male Sprague-Dawley rats (200-250 g)

-

Androst-4-ene-6,17-dione

-

Testosterone Propionate (TP)[7]

-

Vehicle (e.g., sterile corn oil)[10]

-

Anesthetics and analgesics for surgery

-

Sterile syringes and needles (23-25G)[17]

-

Standard laboratory equipment for necropsy

Step-by-Step Methodology

-

Acclimatization: Acclimate animals to the housing facility for at least one week.

-

Surgery:

-

Anesthetize rats. Administer pre-operative analgesia.

-

BPH Groups: Perform bilateral orchiectomy (castration).

-

Sham Group: Perform a sham surgery where the testes are exteriorized and returned.

-

Provide post-operative analgesia and allow a 7-day recovery period.[7]

-

-

Group Allocation & Dosing: Randomly assign castrated rats to the treatment groups outlined in Table 1.

-

Rationale: Randomization minimizes bias in group allocation.

-

-

Treatment Period (4 weeks):

-

Administer TP (e.g., 3-25 mg/kg, dissolved in vehicle) via daily SC injection to all castrated groups to induce BPH.[7][10] The Sham group receives vehicle only.

-

Administer Androst-4-ene-6,17-dione or vehicle control via the chosen route (e.g., SC at a different site or PO) according to the group assignments.

-

-

Monitoring: Record body weights and observe for clinical signs of toxicity weekly.

-

Terminal Procedures (At end of Week 4):

-

Anesthetize animals deeply (e.g., with CO2 followed by a secondary method or an overdose of injectable anesthetic).

-

Collect blood via cardiac puncture for hormone analysis.[21] Allow blood to clot and centrifuge to separate serum. Store serum at -80°C.

-

Rationale: Cardiac puncture maximizes blood volume for comprehensive analysis. It is a terminal procedure and must only be performed on deeply anesthetized animals.[21]

-

Perform necropsy. Carefully dissect and weigh the prostate gland (ventral, dorsal, and lateral lobes).[7]

-

Fix a portion of the prostate in 10% neutral buffered formalin for histology. Snap-freeze another portion in liquid nitrogen for molecular analysis.

-

Table 1: Example Chronic BPH Study Design

| Group | N | Surgery | Daily SC Injection 1 | Daily Administration 2 | Primary Endpoint |

| 1 | 8 | Sham | Corn Oil | Vehicle Control | Baseline Prostate Weight |

| 2 | 8 | Castration | Testosterone (e.g., 3 mg/kg) | Vehicle Control | BPH Induction Control |

| 3 | 8 | Castration | Testosterone (e.g., 3 mg/kg) | Compound (Low Dose) | Efficacy Assessment |

| 4 | 8 | Castration | Testosterone (e.g., 3 mg/kg) | Compound (Mid Dose) | Efficacy Assessment |

| 5 | 8 | Castration | Testosterone (e.g., 3 mg/kg) | Compound (High Dose) | Efficacy Assessment |

| 6 | 8 | Castration | Testosterone (e.g., 3 mg/kg) | Finasteride (e.g., 10 mg/kg, PO) | Positive Control[10] |

Part 4: Key Biomarkers and Data Interpretation

Data Collection and Analysis

Successful interpretation relies on a multi-faceted approach, correlating physiological changes with biochemical and molecular data.

Caption: Signaling pathway and downstream effects of aromatase inhibition.

Table 2: Key Biomarkers and Analytical Methods

| Category | Endpoint | Method | Rationale |

| Gross Anatomy | Prostate Weight / Body Weight Ratio | Analytical Balance | Primary efficacy endpoint for BPH models.[7][10] |

| Uterine Weight (in female studies) | Analytical Balance | Sensitive indicator of systemic estrogenic/anti-estrogenic activity.[6] | |

| Hormone Levels | Serum Testosterone, DHT, Estradiol | ELISA, LC-MS/MS | Confirms mechanism of action (decreased estrogen, potentially increased testosterone).[10][14] |

| Histopathology | Prostatic Epithelial Thickness, Glandular Hyperplasia | H&E Staining | Visualizes cellular changes and confirms BPH pathology and treatment effects.[7][14] |

| Cellular Markers | Proliferation (PCNA, Ki-67) | Immunohistochemistry (IHC) | Quantifies the effect of treatment on cell proliferation in prostate tissue.[14] |

| Apoptosis (Cleaved Caspase-3, TUNEL) | IHC, TUNEL Assay | Determines if the compound induces programmed cell death.[14] | |

| Gene Expression | 5α-reductase, AR, ERα | qPCR, Western Blot | Investigates molecular pathways involved in BPH and treatment response. |

Statistical Analysis and Interpretation

Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the control. A successful outcome would show that Androst-4-ene-6,17-dione treatment significantly reduces the prostate-to-body weight ratio compared to the testosterone-only control group, ideally in a dose-dependent manner. This anatomical finding should be supported by histological evidence of reduced hyperplasia and biochemical data showing altered serum hormone levels.

Part 5: Conclusion

This guide provides a robust framework for designing and executing in vivo rodent studies for Androst-4-ene-6,17-dione. By integrating careful model selection, validated protocols, and a comprehensive panel of endpoints, researchers can effectively characterize the pharmacological profile of this aromatase inhibitor. Adherence to ethical guidelines and rigorous scientific principles is paramount to generating reliable and translatable data for basic research and drug development.

References

-

National Center for Biotechnology Information. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC. [Link]

-

UNSW Research. (2023). Guidelines on administration of substances and blood collection in RATS. [Link]

-

PubMed. (2022). Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone. [Link]

-

ResearchGate. (2022). (PDF) Modeling of benign prostatic hyperplasia in rats with a high dose of testosterone. [Link]

-

University of Notre Dame. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

-

Spandidos Publications. (2018). Potential repositioning of GV1001 as a therapeutic agent for testosterone‑induced benign prostatic hyperplasia. [Link]

-

MDPI. (2021). Phloretin Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Regulating the Inflammatory Response, Oxidative Stress and Apoptosis. [Link]

-

Journal of Endocrinology. (1978). EFFECTS OF THE AROMATIZATION INHIBITOR ANDROST-4-ENE-3,6,17-TRIONE ON SEXUAL DIFFERENTIATION INDUCED BY TESTOSTERONE IN THE NEONATALLY CASTRATED RAT. [Link]

-

CMARC. (2016). LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administration and Blood. [Link]

-

University of California, Berkeley. (2024). GUIDELINES: Rodent Blood Collection. [Link]

-

ResearchGate. (n.d.). Experimental design of the in vivo studies. (A) Male Wistar rats were.... [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo visualization of aromatase in animals and humans - PMC. [Link]

-

ResearchGate. (n.d.). In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. [Link]

-

Boston University. (2025). Blood Collection Guidelines (IACUC) | Office of Research. [Link]

-

CancerNetwork. (1998). Preclinical Studies Using the Intratumoral Aromatase Model for Postmenopausal Breast Cancer. [Link]

-

eNeuro. (2024). Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice. [Link]

-

Society of Toxicologic Pathology. (n.d.). Juvenile Animal Study in Rats With the Aromatase Inhibitor Letrozole Administered for 9 Weeks including Recovery and Reproductive. [Link]

-

PubMed. (1994). 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships. [Link]

-

U.S. Food and Drug Administration. (2021). Scientific Memorandum: Arimistane (3/15/2021). [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC. [Link]

-

PubMed. (n.d.). Effects of aromatase inhibitor 4-hydroxyandrostenedione and other compounds in the 7, 12-dimethylbenz(a)anthracene-induced breast carcinoma model. [Link]

-

Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]

-

Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. [Link]

-

PubMed. (n.d.). Effects of an aromatase inhibitor on testosterone-induced inhibition of thymus growth in immature female rats. [Link]

-

Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]

-

The University of British Columbia. (2020). UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. [Link]

-

PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

Sources

- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]

- 4. fda.gov [fda.gov]

- 5. Effects of aromatase inhibitor 4-hydroxyandrostenedione and other compounds in the 7, 12-dimethylbenz(a)anthracene-induced breast carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. insights.inotiv.com [insights.inotiv.com]

- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice | eNeuro [eneuro.org]

- 10. International Journal of Molecular Medicine [spandidos-publications.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. In vivo visualization of aromatase in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phloretin Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Regulating the Inflammatory Response, Oxidative Stress and Apoptosis | MDPI [mdpi.com]

- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. lar.fsu.edu [lar.fsu.edu]

- 19. Effects of an aromatase inhibitor on testosterone-induced inhibition of thymus growth in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.unsw.edu.au [research.unsw.edu.au]

- 21. einsteinmed.edu [einsteinmed.edu]

Application Note: Androst-4-ene-6,17-dione in Hormone-Dependent Cancer Research

The following Application Note and Protocol Guide is designed for researchers investigating steroidogenesis and aromatase kinetics in hormone-dependent cancer models.

Executive Summary

Androst-4-ene-6,17-dione is a specialized steroidal probe used to map the active site topology of Aromatase (CYP19A1) . Unlike the clinically ubiquitous aromatase inhibitors (AIs) like Exemestane or Letrozole, this molecule is primarily a research tool used to understand the structural plasticity of the enzyme's substrate-binding pocket.

While often confused with the nutritional supplement 6-OXO (Androst-4-ene-3,6,17-trione), the 6,17-dione lacks the 3-keto group, a feature traditionally considered essential for aromatase binding. Its ability to function as a competitive inhibitor despite this modification makes it invaluable for defining the minimal pharmacophore required for enzyme engagement in Estrogen Receptor-positive (ER+) breast cancer models.

Molecule Profile & Mechanism

Chemical Identity

-

Common Aliases: 6-keto-androstenedione analog (distinct from 6-OXO).

-

Molecular Class: C19-Steroid; Competitive Aromatase Inhibitor.

-

Key Structural Feature: Presence of a ketone at C6 and C17; absence of the C3 ketone found in the natural substrate (Androstenedione).

Mechanism of Action

Aromatase (CYP19A1) catalyzes the aromatization of the A-ring of androgens to estrogens. The standard substrate, Androstenedione, binds via hydrogen bonding at the C3-ketone and C17-ketone.

-

Competitive Inhibition: Androst-4-ene-6,17-dione competes with Androstenedione for the active site.[4]

-

Active Site Mapping: Its efficacy proves that the C3-ketone is not strictly required for binding, suggesting that hydrophobic interactions and the C17-polarity drive initial docking. This molecule is often used in Structure-Activity Relationship (SAR) studies to design novel AIs that exploit the C6-pocket of the enzyme.

Pathway Visualization

The following diagram illustrates the interference of Androst-4-ene-6,17-dione in the steroidogenic pathway within a tumor cell.

Figure 1: Mechanism of Androst-4-ene-6,17-dione interference in the estrogen biosynthesis pathway.

Experimental Protocols

Cell Model Selection

Critical Requirement: Standard MCF-7 cells express low levels of aromatase. To study this inhibitor effectively, you must use MCF-7aro (stably transfected with CYP19A1) or placental microsomes .

-

MCF-7aro: High aromatase activity; allows assessment of intracellular inhibition and cell viability.

-

SK-BR-3: (ER-negative) Use as a negative control to ensure toxicity is mechanism-dependent.

Protocol A: Preparation of Stock Solutions

-

Solvent: Dimethyl sulfoxide (DMSO). Ethanol is a secondary choice but DMSO is preferred for stability.

-

Concentration: Prepare a 10 mM or 100 mM master stock.

-

Storage: Aliquot into amber glass vials (to prevent light degradation of the steroid backbone) and store at -20°C. Avoid freeze-thaw cycles.

Solubility Table

| Solvent | Max Solubility | Stability | Notes |

|---|---|---|---|

| DMSO | ~30 mg/mL | High | Recommended vehicle. Keep final culture concentration <0.1%. |

| Ethanol | ~20 mg/mL | Moderate | Evaporation can alter concentration over time. |

| PBS | <0.1 mg/mL | Low | Do NOT dissolve directly in aqueous buffer. |

Protocol B: Aromatase Activity Assay (Tritiated Water Release)

This is the gold standard for validating Androst-4-ene-6,17-dione activity. It measures the release of tritiated water (

Materials:

-

MCF-7aro cells (in 6-well plates).

-

Substrate: [1

- -

Inhibitor: Androst-4-ene-6,17-dione (0.1 nM – 10

M). -

Serum-free medium.

Workflow:

-

Seeding: Plate MCF-7aro cells at

cells/well. Allow attachment (24h). -

Starvation: Wash cells with PBS and switch to serum-free medium for 2 hours to deplete endogenous steroids.

-

Treatment: Add Inhibitor (dose-response curve) + Substrate (50 nM [1

--

Control: Substrate + DMSO only.

-

Background: Substrate + No Cells (or untransfected MCF-7).

-

-

Incubation: Incubate for 1 hour at 37°C. (Short incubation prevents induction of aromatase protein expression).

-

Extraction: Transfer 500

L of medium to a tube containing 500 -

Separation: Add 500

L of charcoal/dextran slurry. Vortex and centrifuge (10 min, 12,000 x g) to pellet the steroid substrate. The tritiated water remains in the supernatant. -

Measurement: Aliquot supernatant into scintillation fluid and count (LSC).

Data Analysis:

Protocol C: Cell Proliferation Assay (Estrogen Deprivation)

To prove the inhibitor stops cancer growth via aromatase blockade, you must provide a precursor (Testosterone or Androstenedione) that the cell must convert to estrogen to survive.

Workflow Visualization:

Figure 2: Experimental workflow for determining anti-proliferative efficacy.

Step-by-Step:

-

Media Prep: Use Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CS-FBS). Note: Phenol red acts as a weak estrogen and must be removed.

-

Seeding: 3,000 cells/well in 96-well plates.

-

Starvation: Incubate in CS-FBS media for 48h to deplete intracellular estrogen reserves.

-

Treatment:

-

Group A: Vehicle (DMSO).

-